molecular formula C16H13Cl2NO3 B11994225 4,5-Dichloro-2-[(3,4-dimethylphenyl)carbamoyl]benzoic acid

4,5-Dichloro-2-[(3,4-dimethylphenyl)carbamoyl]benzoic acid

Cat. No.: B11994225
M. Wt: 338.2 g/mol
InChI Key: MJXWRLYQSQTYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-2-[(3,4-dimethylphenyl)carbamoyl]benzoic acid is an organic compound characterized by its unique structure, which includes dichloro and dimethylphenyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-[(3,4-dimethylphenyl)carbamoyl]benzoic acid typically involves the following steps:

    Nitration and Reduction: The starting material, 4,5-dichlorobenzoic acid, undergoes nitration to introduce nitro groups, followed by reduction to form the corresponding amine.

    Acylation: The amine is then acylated with 3,4-dimethylphenyl isocyanate under controlled conditions to form the desired carbamoyl derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to perform the nitration, reduction, and acylation steps sequentially.

    Continuous Flow Systems: Implementing continuous flow chemistry to enhance reaction efficiency and yield, while minimizing waste and reaction time.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-[(3,4-dimethylphenyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOMe) or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4,5-Dichloro-2-[(3,4-dimethylphenyl)carbamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4,5-Dichloro-2-[(3,4-dimethylphenyl)carbamoyl]benzoic acid exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its application.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-2-[(3,4-dimethylphenyl)carbamoyl]benzoic acid: Unique due to its specific substitution pattern and functional groups.

    4,5-Dichloro-2-[(3,4-dimethylphenyl)carbamoyl]benzamide: Similar structure but with an amide group instead of a carboxylic acid.

    4,5-Dichloro-2-[(3,4-dimethylphenyl)carbamoyl]benzyl alcohol: Contains a hydroxyl group instead of a carboxylic acid.

Uniqueness

The uniqueness of this compound lies in its specific combination of dichloro and dimethylphenyl groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H13Cl2NO3

Molecular Weight

338.2 g/mol

IUPAC Name

4,5-dichloro-2-[(3,4-dimethylphenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C16H13Cl2NO3/c1-8-3-4-10(5-9(8)2)19-15(20)11-6-13(17)14(18)7-12(11)16(21)22/h3-7H,1-2H3,(H,19,20)(H,21,22)

InChI Key

MJXWRLYQSQTYDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2C(=O)O)Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.